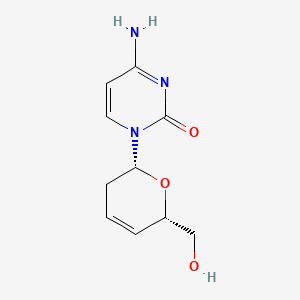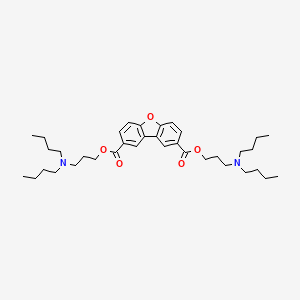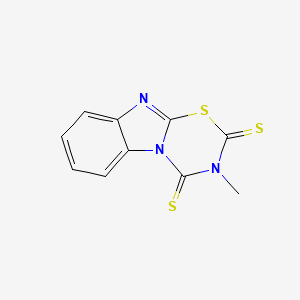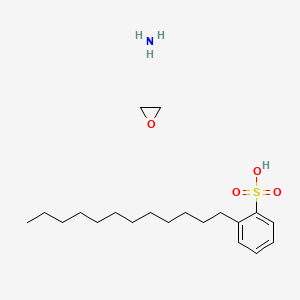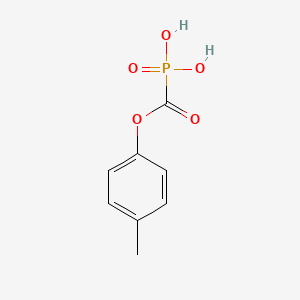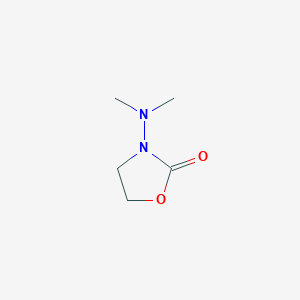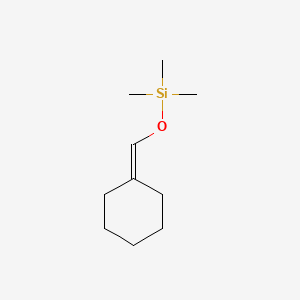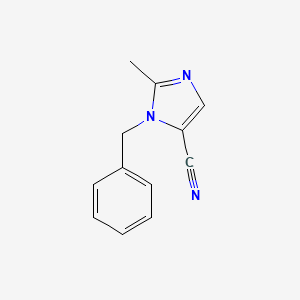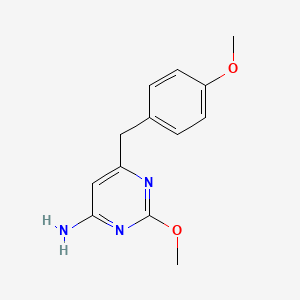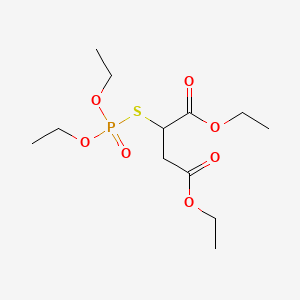
Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butanedioic acid backbone with diethoxyphosphinyl and thio groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- typically involves the esterification of butanedioic acid with diethyl phosphorothioate. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to promote the formation of the ester bond, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production. This includes precise control of reaction temperatures, pressures, and the use of automated systems for monitoring and adjusting reaction parameters.
化学反応の分析
Types of Reactions
Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can occur at the ester or thio groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphines
科学的研究の応用
Chemistry
In chemistry, Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of reactions, making it a valuable tool for creating complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biochemical pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for targeting specific diseases or conditions.
Industry
In industrial applications, Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for creating polymers, coatings, and other advanced materials.
作用機序
The mechanism by which Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, altering their activity and function. This interaction can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Butanedioic acid, diethyl ester: Lacks the diethoxyphosphinyl and thio groups, making it less reactive in certain chemical reactions.
Phosphorothioic acid, diethyl ester: Contains a phosphorothioate group but lacks the butanedioic acid backbone, resulting in different reactivity and applications.
Succinic acid, diethyl ester: Similar backbone but without the phosphinyl and thio modifications, leading to different chemical properties.
Uniqueness
Butanedioic acid, ((diethoxyphosphinyl)thio)-, diethyl ester, (+)- is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound in various fields, from organic synthesis to industrial applications.
特性
CAS番号 |
17743-79-2 |
|---|---|
分子式 |
C12H23O7PS |
分子量 |
342.35 g/mol |
IUPAC名 |
diethyl 2-diethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O7PS/c1-5-16-11(13)9-10(12(14)17-6-2)21-20(15,18-7-3)19-8-4/h10H,5-9H2,1-4H3 |
InChIキー |
HBEQFTAWJVJQSJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


